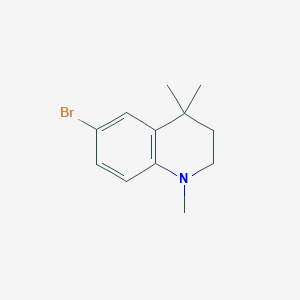

6-溴-1,4,4-三甲基-1,2,3,4-四氢喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

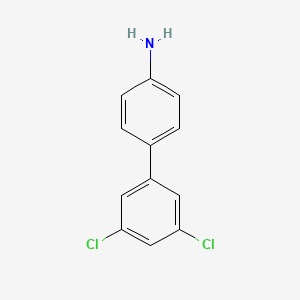

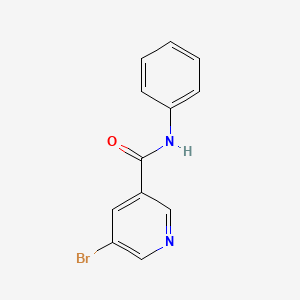

Sequential and Selective Buchwald-Hartwig Amination Reactions

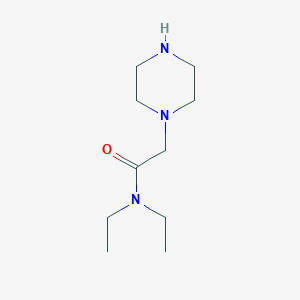

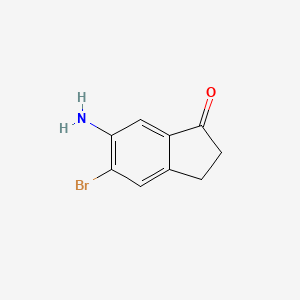

The study presented in paper focuses on the synthesis of 6-heterocyclic substituted 2-aminoquinolines, which are shown to have increased binding affinity for Src homology 3 (SH3) domains compared to the lead compound, 2-aminoquinoline. The key step involves a selective Buchwald-Hartwig amination, which is optimized to selectively couple aryl bromides with cyclic amines. This process is crucial for the introduction of amino functionality into the 6-heterocyclic 2-aminoquinolines.

Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one

Paper explores the synthesis of 6-bromo-2-chloro-4-methylquinoline through a two-step process involving the Knorr reaction. The study optimizes the conditions for the condensation and cyclization steps, leading to a three-step preparation of the target compound with a 48% overall yield. The research also investigates the steric effects that influence the cyclization step.

Friedländer Approach for Novel Chelating Ligands

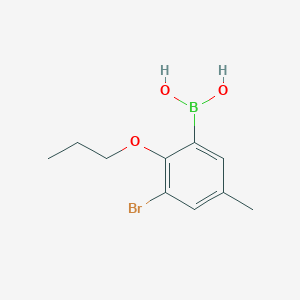

In paper , the synthesis of 6-bromoquinoline derivatives is achieved through the Friedländer condensation. The process begins with the nitration and reduction of 3-bromobenzaldehyde, followed by condensation with enolizable ketones. The resulting compounds can be further modified to form biquinolines or 6-alkynyl derivatives, with the study noting high emission quantum yields for the 6,6'-biquinolines.

Synthesis of 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline Derivatives

Paper reports the synthesis of various 1-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines for pharmacological evaluation. Among these, the 1-(3',4',5'-trimethoxybenzyl) derivative is identified as a potent bronchodilator, marking it as the most active compound in the series.

Reductive Amination of Schiff's Bases

The synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline is described in paper through a process involving lithiation, formylation, and reductive amination of 2-methylarylidene-tert-butylamines. This method also allows for the removal of the tert-butyl group from the nitrogen atom.

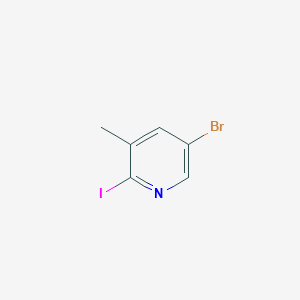

Synthesis of 6-Bromo-4-iodoquinoline

Paper details the synthesis of bromo-4-iodoquinoline, an important intermediate for biologically active compounds. The synthesis is accomplished through a five-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, with the final structures confirmed by 1H NMR spectrum.

Study on the Synthesis of 6-Bromoquinoline

The synthesis of 6-bromoquinoline using the Skraup reaction is the focus of paper . The study characterizes the structure of the compound by 1H NMR and discusses the effects of various reaction parameters, achieving a maximum yield of 54% under optimized conditions.

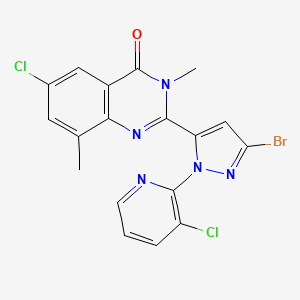

Synthesis and Structure of Brominated Quinazoline Derivatives

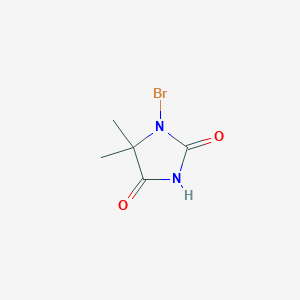

Paper investigates the bromination of 2,3-tetramethylene-3,4-dihydroquinazoline, leading to the formation of 6-bromo-4-hydroxy-2,3-tetramethylene-3,4-dihydroquinazoline. The study also examines the crystal structures of the brominated compound and its mixed crystal with the non-brominated analogue.

Bromination Studies of Dihydroquinolines

Finally, paper presents a study on the bromination of 1,2-dihydro-2,2,4-trimethylquinoline, identifying the main products and by-products of the reaction. The research also explores the reaction of the brominated compound with aqueous ethanolic alkali, leading to the formation of an unusual fused aziridine.

科学研究应用

高效和选择性合成

- 合成技术: 该化合物用于高效和选择性的合成过程。例如,Şahin等人(2008年)描述了一种一锅法合成6-溴-1,4,4-三甲基-1,2,3,4-四氢喹啉,产率高,突出了其在通过锂-卤素交换反应合成新型三取代喹啉衍生物中的作用(Şahin等人,2008年)。

新型衍生物合成中的应用

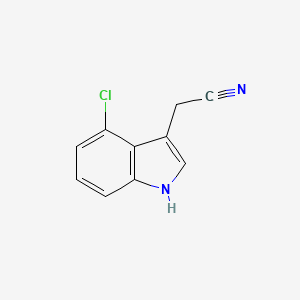

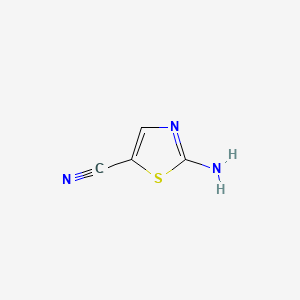

- 氰基衍生物的制备: Ökten和Çakmak(2015年)通过铜辅助亲核取代反应展示了6-溴-1,4,4-三甲基-1,2,3,4-四氢喹啉转化为氰基衍生物的过程。这表明其在创建多样化化学结构中的实用性(Ökten & Çakmak,2015年)。

在有机化学研究中的作用

- 新化合物的开发: Zlatoidský和Gabos(2009年)讨论了类似结构的合成,突出了四氢喹啉衍生物在新型有机化合物开发中的重要性(Zlatoidský & Gabos,2009年)。

农业应用

- 生长和产量促进剂: 在农业背景下,Vostrikova等人(2021年)研究了四氢喹啉衍生物对农作物生长指标和产量的影响。这项研究说明了这类化合物在提高农业生产力方面的潜在用途(Vostrikova et al., 2021)。

属性

IUPAC Name |

6-bromo-1,4,4-trimethyl-2,3-dihydroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-12(2)6-7-14(3)11-5-4-9(13)8-10(11)12/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOIABRLBHYNSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C2=C1C=C(C=C2)Br)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443810 |

Source

|

| Record name | 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

CAS RN |

197379-70-7 |

Source

|

| Record name | 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。